molecular formula C8H10F2N2O4 B12338093 ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate

ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate

Cat. No.: B12338093
M. Wt: 236.17 g/mol
InChI Key: HUTJBODLXMIJHZ-YPBGMLOESA-N
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Description

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoyliminomethyl group, difluoro substituents, and a hydroxybutenoate moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a suitable carbamoyliminomethyl precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the temperature is maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high yields. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a keto derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The difluoro groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate can be compared with similar compounds such as:

    Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate: Lacks the difluoro substituents, resulting in different chemical reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and stability properties.

The presence of difluoro groups in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

Molecular Formula

C8H10F2N2O4

Molecular Weight

236.17 g/mol

IUPAC Name

ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15)/b5-4-,12-3+

InChI Key

HUTJBODLXMIJHZ-YPBGMLOESA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)F)\O)/C=N/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N

Origin of Product

United States

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